molecular formula C13H17ClN2O B12807855 (+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride CAS No. 5583-12-0

(+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride

Cat. No.: B12807855
CAS No.: 5583-12-0
M. Wt: 252.74 g/mol
InChI Key: IGGNNRSCDQALLP-MNMPKAIFSA-N
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Description

(±)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride: is a chemical compound with a complex structure that includes an imino group, a phenyl group, and a hexahydro-3H-oxazolo(3,4-a)pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidine Ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.

    Introduction of the Imino Group: The imino group can be introduced through the reaction of the oxazolidine intermediate with an amine or ammonia under dehydrating conditions.

    Phenyl Group Addition: The phenyl group is typically introduced via a Friedel-Crafts acylation or alkylation reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.

    Reduction: Reduction of the imino group can yield the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxazolone Derivatives: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.

    Receptor Binding: It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Medicine:

    Drug Development: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Pharmacokinetics: Studies are ongoing to understand its absorption, distribution, metabolism, and excretion in biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (±)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

    (±)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine: The free base form of the compound.

    (±)-cis-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride: A stereoisomer with different spatial arrangement of atoms.

    3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine derivatives: Compounds with various substituents on the phenyl or oxazolidine rings.

Uniqueness: The unique combination of the imino group, phenyl group, and oxazolidine ring in (±)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride imparts distinct chemical and biological properties

Properties

CAS No.

5583-12-0

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

(1R,8aR)-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c14-13-15-9-5-4-8-11(15)12(16-13)10-6-2-1-3-7-10;/h1-3,6-7,11-12,14H,4-5,8-9H2;1H/t11-,12-;/m1./s1

InChI Key

IGGNNRSCDQALLP-MNMPKAIFSA-N

Isomeric SMILES

C1CCN2[C@H](C1)[C@H](OC2=N)C3=CC=CC=C3.Cl

Canonical SMILES

C1CCN2C(C1)C(OC2=N)C3=CC=CC=C3.Cl

Origin of Product

United States

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